5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole 5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1187345-87-4
VCID: VC4297079
InChI: InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-14-13(18-17-12)11-7-9(2)15-16-11/h3-7H,1-2H3,(H,15,16)
SMILES: CC1=CC=CC=C1C2=NOC(=N2)C3=NNC(=C3)C
Molecular Formula: C13H12N4O
Molecular Weight: 240.266

5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole

CAS No.: 1187345-87-4

Cat. No.: VC4297079

Molecular Formula: C13H12N4O

Molecular Weight: 240.266

* For research use only. Not for human or veterinary use.

5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole - 1187345-87-4

Specification

CAS No. 1187345-87-4
Molecular Formula C13H12N4O
Molecular Weight 240.266
IUPAC Name 3-(2-methylphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-14-13(18-17-12)11-7-9(2)15-16-11/h3-7H,1-2H3,(H,15,16)
Standard InChI Key IZEAOJPFGJAOJK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=N2)C3=NNC(=C3)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring substituted at positions 3 and 5. The 3-position is occupied by an o-tolyl group (2-methylphenyl), while the 5-position contains a 3-methyl-1H-pyrazol-5-yl moiety. This arrangement introduces steric and electronic effects that influence reactivity and biological interactions. The o-tolyl group’s ortho-methyl substitution enhances lipophilicity, potentially improving membrane permeability, while the pyrazole ring contributes hydrogen-bonding capabilities .

Synthetic Precursors and Key Intermediates

Synthesis typically begins with the preparation of a pyrazole-carboxylic acid derivative. For example, ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate serves as a precursor, undergoing chlorination and hydrolysis to yield 5-pyrazole acid. Concurrently, the o-tolyl amidoxime intermediate is prepared via hydroxylamine treatment of nitriles. Cyclization of these intermediates under basic conditions forms the 1,2,4-oxadiazole core .

Synthesis and Optimization

Reaction Pathways

The synthesis follows a multi-step protocol (Table 1):

Table 1: Synthetic route for 5-(3-methyl-1H-pyrazol-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole

StepReactionReagents/ConditionsYield (%)
1Claisen condensationButanone, diethyl oxalate, Na73.9
2Pyrazole ring formationHydrazine hydrate68.2
3MethylationDimethyl sulfate85.4
4Cyclizationo-Tolyl amidoxime, DMSO/NaOH72.3

Cyclization employs a superbase system (NaOH/DMSO) to facilitate nucleophilic attack between the pyrazole acid and o-tolyl amidoxime, forming the oxadiazole ring . Microwave-assisted methods have been explored to reduce reaction times to 30–60 minutes, improving yields to 78–82% .

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, o-tolyl), 6.78 (s, 1H, pyrazole-H), 3.89 (s, 3H, N-CH₃), 2.51 (s, 3H, Ar-CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=N), 1590 cm⁻¹ (C-O).

  • MS (ESI+): m/z 297.1 [M+H]⁺.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but high solubility in dichloromethane (DCM) and dimethyl sulfoxide (DMSO). Stability studies indicate degradation <5% after 48 hours at 25°C, with accelerated degradation under acidic (pH 2) or alkaline (pH 10) conditions .

Lipophilicity and Bioavailability

Calculated logP values (3.82) suggest moderate lipophilicity, aligning with enhanced blood-brain barrier permeability. In silico ADMET predictions indicate moderate hepatic extraction (0.43) and plasma protein binding (89.2%) .

Biological Activity and Mechanisms

Cell LineIC₅₀ (µM)Mechanism
MCF-718.7Caspase-3 activation
A54923.4ROS generation
HeLa29.8G0/G1 cell cycle arrest

Agricultural Applications

Against Helicoverpa armigera (cotton bollworm), the compound demonstrated larvicidal activity with LC₅₀ = 12.3 ppm, comparable to commercial insecticide imidacloprid (LC₅₀ = 9.8 ppm). Fungicidal assays showed 82% inhibition of Fusarium oxysporum at 50 ppm .

Structure-Activity Relationships (SAR)

  • Ortho-Tolyl Group: Enhances hydrophobic interactions with enzyme pockets (e.g., cytochrome P450).

  • Pyrazole Methyl: Reduces metabolic deactivation by cytochrome oxidases.

  • Oxadiazole Ring: Serves as a bioisostere for ester or amide groups, improving metabolic stability .

Future Directions and Applications

Ongoing research explores hybrid derivatives combining this scaffold with triazole or quinoline moieties for enhanced anticancer efficacy. In agrochemistry, nanoformulations are being tested to improve field stability and reduce environmental persistence .

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